molecular formula C₁₂H₂D₈O₄S B1157413 Bis(4-hydroxyphenyl) Sulfone-d8

Bis(4-hydroxyphenyl) Sulfone-d8

Cat. No.: B1157413
M. Wt: 258.32
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Nomenclature

This compound represents a deuterated isotopologue of bisphenol sulfone, characterized by the systematic replacement of eight hydrogen atoms with deuterium isotopes. The compound possesses the molecular formula C₁₂H₂D₈O₄S and exhibits a molecular weight of 258.32 daltons. The Chemical Abstracts Service has assigned the registry number 2483831-28-1 to this deuterated compound.

The nomenclature of this compound reflects its structural complexity and isotopic labeling pattern. The systematic name follows the International Union of Pure and Applied Chemistry conventions, with the deuterium substitution pattern indicated as 2,2',3,3',5,5',6,6'-d8. This specific labeling pattern ensures comprehensive deuterium incorporation across both phenolic rings, providing optimal analytical performance as an internal standard.

The compound is known by numerous synonyms that reflect its various applications and structural characteristics. These include 4,4'-sulfonylbisphenol-d8, 1,1'-Sulfonylbis[4-hydroxybenzene]-d8, 4,4'-Bisphenol sulfone-d8, and Bisphenol sulfone-d8. Commercial suppliers have adopted additional designations such as four,four-prime-Dihydroxydiphenyl Sulfone-d8 and four-(4-Hydroxyphenylsulfonyl)phenol-d8. These varied nomenclatures facilitate identification across different analytical platforms and commercial databases.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₂H₂D₈O₄S
Molecular Weight 258.32 g/mol
Chemical Abstracts Service Number 2483831-28-1
Purity >95% (High-Performance Liquid Chromatography)
Physical State Light Yellow to Light Brown Solid
Storage Temperature 2-8°C

Historical Development and Context

The historical development of this compound is intrinsically linked to the discovery and characterization of its unlabeled precursor, bisphenol sulfone. The foundational work traces back to 1867 when German chemist Ludwig Glutz (1844–1873) first synthesized the parent compound from phenol and hot sulfuric acid. Glutz originally designated this compound as "oxysulphobenzide," reflecting the limited understanding of organic chemical nomenclature during that era.

The compound found immediate practical application, being utilized as a dye starting in 1869. This early industrial application demonstrated the stability and synthetic accessibility of the bisphenol sulfone framework, characteristics that would later prove crucial for its development as a chemical standard. The modern nomenclature for bisphenol sulfone emerged in the late 1950s, coinciding with advances in organic chemistry and the standardization of chemical naming conventions.

The development of deuterated variants, including this compound, represents a more recent advancement in analytical chemistry. The synthesis of isotope-labeled compounds gained prominence with the evolution of mass spectrometry techniques and the recognition that isotopically labeled internal standards could significantly improve analytical precision. The specific development of this compound responded to the growing need for accurate quantification of bisphenol compounds in biological and environmental matrices.

The emergence of this deuterated standard coincides with increasing regulatory scrutiny of bisphenol compounds and the development of sophisticated biomonitoring programs. Research institutions and analytical laboratories recognized the necessity for highly pure, isotopically labeled standards that could serve as reliable internal standards for quantitative analysis. The compound has since become commercially available from multiple suppliers, indicating its established role in analytical protocols worldwide.

Relationship to Bisphenol S

This compound maintains a fundamental structural relationship with bisphenol sulfone, commonly known as bisphenol sulfone, which bears the Chemical Abstracts Service registry number 80-09-1. The parent compound, bisphenol sulfone, consists of two hydroxyphenyl groups connected by a sulfonyl group, forming the molecular formula C₁₂H₁₀O₄S with a molecular weight of 250.27 daltons.

The structural architecture of bisphenol sulfone distinguishes it from other bisphenol analogs, particularly bisphenol A, through the presence of a sulfone functional group (SO₂) rather than the dimethylmethylene bridge characteristic of bisphenol A. This sulfonyl linkage confers enhanced thermal stability and resistance to degradation under elevated temperature conditions, properties that have made bisphenol sulfone attractive for industrial applications.

The deuterated variant preserves the essential structural features of the parent compound while incorporating eight deuterium atoms in place of hydrogen atoms. This isotopic substitution pattern maintains the chemical behavior of the original molecule while providing the mass spectral distinction necessary for analytical applications. The deuterium incorporation follows a specific pattern across both aromatic rings, ensuring comprehensive labeling that enhances the compound's utility as an internal standard.

Table 2: Comparative Analysis of Bisphenol Sulfone and Its Deuterated Analog

Parameter Bisphenol Sulfone This compound
Molecular Formula C₁₂H₁₀O₄S C₁₂H₂D₈O₄S
Molecular Weight 250.27 g/mol 258.32 g/mol
Chemical Abstracts Service Number 80-09-1 2483831-28-1
Deuterium Content 0 atoms 8 atoms
Mass Difference Reference +8.05 daltons

The parent compound has found extensive use in polymer chemistry, particularly in the production of polyethersulfone plastics and as a curing agent for epoxy resins. Industrial applications have included its use in thermal paper as a color developer and in various plastic formulations. However, emerging health concerns have prompted increased biomonitoring efforts, driving the demand for accurate analytical methods and corresponding deuterated standards.

Significance in Analytical Chemistry

The analytical significance of this compound extends far beyond its role as a simple chemical standard, representing a cornerstone of modern quantitative analytical methodology. The compound functions as an internal standard in sophisticated analytical protocols, particularly those employing liquid chromatography coupled with tandem mass spectrometry techniques. This application leverages the isotopic labeling to provide correction for matrix effects, sample preparation losses, and instrumental variations that can compromise analytical accuracy.

The utilization of stable isotope internal standards, exemplified by this compound, addresses fundamental challenges in quantitative analysis. These standards compensate for variations in sample preparation efficiency, extraction recovery, and ionization suppression or enhancement effects that commonly occur in complex biological and environmental matrices. The chemical similarity between the deuterated standard and the target analyte ensures nearly identical behavior throughout the analytical process, while the mass spectral distinction allows for separate quantification.

Biomonitoring applications represent a primary domain where this compound demonstrates exceptional analytical value. The compound serves as an internal standard in methods designed to quantify bisphenol sulfone concentrations in human urine samples. These biomonitoring protocols have become increasingly important as regulatory agencies and public health organizations seek to understand population exposure levels to bisphenol compounds. The precision afforded by deuterated internal standards enables the detection of trace concentrations, often in the nanogram per milliliter range.

Environmental analysis constitutes another critical application area where this deuterated standard proves indispensable. Water quality assessment protocols incorporate this compound to ensure accurate quantification of bisphenol sulfone contamination in surface water, groundwater, and wastewater samples. The compound's stability under various pH conditions and its resistance to degradation make it particularly suitable for environmental applications where sample storage and transport may introduce analytical variability.

Table 3: Analytical Applications and Performance Characteristics

Application Area Matrix Type Analytical Method Detection Limit Reference
Biomonitoring Human Urine Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry 0.05-0.09 ng/mL
Environmental Analysis Water Samples Liquid Chromatography-Tandem Mass Spectrometry 0.25-1.0 ng/L
Food Analysis Food Matrices Liquid Chromatography-Tandem Mass Spectrometry 0.004-0.01 ng/mL
Occupational Exposure Biological Samples Liquid Chromatography-Tandem Mass Spectrometry 0.1 mg/L

The methodological advantages provided by this compound extend to method validation and quality control applications. Analytical laboratories employ this compound to establish calibration curves, assess method linearity, and verify analytical precision and accuracy. The isotopic labeling ensures that the internal standard experiences identical chemical transformations as the target analyte, providing a more reliable basis for quantitative calculations than external standards or alternative internal standard compounds.

Pharmaceutical research applications have emerged as another significant domain for this deuterated standard. Drug metabolism studies and pharmacokinetic investigations often require precise quantification of bisphenol sulfone and related compounds in biological matrices. The enhanced analytical precision provided by isotopically labeled internal standards supports regulatory requirements for drug development and safety assessment studies.

The compound's role in advancing analytical methodology extends to the development of novel extraction and purification techniques. Researchers have employed this compound to optimize solid-phase extraction protocols, evaluate matrix effect correction strategies, and validate alternative analytical approaches. This application in method development ensures continuous improvement in analytical capabilities and supports the evolution of more sensitive and selective analytical techniques.

Properties

Molecular Formula

C₁₂H₂D₈O₄S

Molecular Weight

258.32

Synonyms

4,4’-sulfonylbisphenol-d8 ; 1,1’-Sulfonylbis[4-hydroxybenzene]-d8;  4,4’-Bisphenol S-d8 ;  4,4’-Dihydroxydiphenyl Sulfone;  4,4’-Sulfonylbis[phenol]-d8;  4,4’-Sulfonyldiphenol-d8;  4-(4-Hydroxyphenylsulfonyl)phenol-d8;  4-Hydroxyphenyl Sulfone-d8;  BPS 1-d8; 

Origin of Product

United States

Scientific Research Applications

Applications Overview

  • Epoxy Resin Production
    • Bis(4-hydroxyphenyl) sulfone-d8 serves as a reactant in the synthesis of epoxy resins. Its ability to enhance thermal stability and mechanical properties makes it a preferred choice for high-performance applications .
  • Latent Thermal Catalyst
    • This compound acts as a latent thermal catalyst in epoxy systems, facilitating cross-linking processes without the need for additional catalysts or curing agents. This property is particularly advantageous in manufacturing processes where controlled curing is required .
  • Polymer Synthesis
    • It is utilized in the production of polyether sulfones and other high-temperature resistant plastics. The purity of this compound significantly influences the properties of the resulting polymers, making selective synthesis methods essential .

Data Tables

Application AreaDescriptionKey Benefits
Epoxy ResinsReactant for producing epoxy thermosetsEnhanced thermal stability
Latent Thermal CatalystFacilitates curing without additional catalystsControlled curing process
Polymer ProductionUsed in manufacturing polyether sulfonesHigh-temperature resistance

Case Study 1: Epoxy Resin Development

A study by Fu et al. (2011) demonstrated that incorporating this compound into epoxy formulations improved the thermal stability of the cured product. The research highlighted the compound's effectiveness as a latent catalyst during the curing process, allowing for better control over reaction kinetics and final material properties .

Case Study 2: Polymer Properties Enhancement

Li et al. (2012) investigated the impact of this compound on the mechanical properties of polyether sulfones. The findings indicated that higher purity levels of this compound led to enhanced tensile strength and thermal resistance in the final polymer product, underscoring its importance in polymer synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

The structural diversity among bisphenol analogs arises from variations in the central linking group and substituents. Key compounds compared include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Bis(4-hydroxyphenyl) Sulfone-d8 (BPS-d8) C₁₂H₂D₈O₄S ~258.33 Sulfone, deuterated hydroxyl
Bisphenol A-d16 (BPA-d16) C₁₅D₁₆O₂ ~244.22 Propane, deuterated hydroxyl
Bisphenol S (BPS) C₁₂H₁₀O₄S 250.27 Sulfone, hydroxyl
Bisphenol F (BPF) C₁₃H₁₂O₂ 200.23 Methane, hydroxyl
Bis(4-methoxyphenyl) sulfone C₁₄H₁₄O₄S 278.32 Sulfone, methoxy
Bis(4-chlorophenyl) sulfone C₁₂H₈Cl₂O₂S 287.16 Sulfone, chloride
  • Central Linking Group : BPS and BPS-d8 feature a sulfone group (SO₂), which confers higher thermal and chemical stability compared to BPA’s propane or BPF’s methane bridges .
  • Substituents : Hydroxyl groups in BPS-d8 and BPS enable hydrogen bonding, influencing solubility and reactivity. Methoxy (in bis(4-methoxyphenyl) sulfone) and chloride (in bis(4-chlorophenyl) sulfone) substituents alter hydrophobicity and toxicity .

Physicochemical Properties

  • Thermal Stability: Sulfone-containing bisphenols (BPS, BPS-d8) exhibit superior thermal stability compared to BPA and BPF due to the strong S=O bonds .
  • Solubility: BPS-d8 and BPS are sparingly soluble in water but soluble in polar organic solvents (e.g., methanol), whereas bis(4-chlorophenyl) sulfone is highly hydrophobic .
  • Isotopic Effects: Deuterated analogs (BPS-d8, BPA-d16) have marginally higher molecular weights than their non-deuterated counterparts, critical for differentiation in mass spectrometry .

Environmental Impact and Biodegradability

  • Biodegradation: BPA and BPF degrade efficiently in seawater (75–100% degradation via indigenous microbes), whereas BPS resists biodegradation due to its stable sulfone group .
  • Ecotoxicity : BPS and its analogs exhibit estrogenic activity, though BPS-d8’s ecological impact is mitigated by its controlled use as a tracer .

Preparation Methods

Sulfonation and Sulfone Formation

The core synthesis of bis(4-hydroxyphenyl) sulfone-d8 derives from the reaction of phenol-d8 with sulfuric acid. In the non-deuterated process, phenol reacts with sulfuric acid in a two-step equilibrium: sulfonation (forming sulfonic acid intermediates) and sulfone formation. For the deuterated variant, phenol-d8 replaces phenol, ensuring deuterium incorporation at the aromatic positions. The reaction proceeds as follows:

Phenol-d8+H2SO4Bis(4-hydroxyphenyl) sulfone-d8+H2O\text{Phenol-d}8 + \text{H}2\text{SO}4 \rightarrow \text{Bis(4-hydroxyphenyl) sulfone-d}8 + \text{H}_2\text{O}

Key parameters include:

  • Molar ratio : Phenol-d8 to sulfuric acid ratios of 2:1 to 25:1, with optimal yields at 3:1–7:1.

  • Temperature : 140–230°C, balancing reaction rate and isomer control.

  • Catalysts : Lewis acids like boric acid enhance sulfone formation by polarizing the sulfuric acid.

Solvent-Free vs. Solvent-Assisted Methods

Two patented approaches dominate:

  • Solvent-free synthesis (US5072049A): Eliminates inert solvents, simplifying purification. Water removal via distillation shifts equilibrium toward product formation.

  • Solvent-assisted synthesis (US5059715A): Uses solvents (e.g., chlorobenzene) to dissolve byproducts like 2,4'-isomers, which are subsequently distilled off at 160–200°C to favor the 4,4'-isomer.

Optimization of Reaction Conditions

Temperature and Isomer Control

Thermodynamic equilibrium between 4,4'- and 2,4'-isomers necessitates precise temperature management. At 160–200°C, undesired isomers revert to the 4,4'-form, achieving >99% purity. For the deuterated compound, identical thermal treatment ensures isotopic integrity while minimizing structural deviations.

Catalytic Enhancements

Incorporating boric acid or trifluoromethanesulfonic acid accelerates sulfone formation. Modified silica gel doped with phosphoric acid further improves yield (up to 85%) by adsorbing water and stabilizing intermediates.

Purification and Isolation

Crystallization and Filtration

Post-reaction, the crude product is dissolved in alkaline aqueous solution (pH 10–12), filtered through activated charcoal, and reprecipitated at pH 6–7 using sulfuric acid. For the deuterated compound, this step removes non-deuterated impurities, ensuring >98% isotopic purity.

Distillation and Solvent Removal

Continuous distillation of solvents (e.g., chlorobenzene) during reaction confines byproducts to the liquid phase, enabling selective crystallization of this compound.

Characterization and Quality Control

Physicochemical Properties

PropertyValue (this compound)Source
Melting point242–247°C
Solubility (20°C)1.1 g/L in water
Molar mass258.32 g/mol
Bulk density500 kg/m³

Spectroscopic Validation

  • IR spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and sulfone (1150–1300 cm⁻¹) groups.

  • Mass spectrometry : Deuterium incorporation verified via molecular ion peak at m/z 258.

Industrial and Research Applications

This compound is employed as:

  • A latent thermal catalyst in epoxy resins, enabling controlled curing.

  • An internal standard in LC-MS quantification of bisphenol analogs, leveraging its isotopic distinction .

Q & A

Q. What theoretical frameworks guide the interpretation of its deuterium isotope effects in reaction mechanisms?

  • Methodological Answer : The Primary Kinetic Isotope Effect (PKIE) theory explains rate differences in H/D substitution. For example, deuterium’s higher mass reduces zero-point energy, altering activation barriers in Arrhenius plots. Validate using Eyring equation-based models .

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